Bbn bbn

Regioselectivity Hydroboration Organic Synthesis

9‑BBN (9‑Borabicyclo[3.3.1]nonane) is a non‑pyrophoric, dimeric borane that delivers exceptional regioselectivity in hydroboration and reliably couples sp³ carbons in Suzuki reactions. Its rigid bicyclic framework prevents disproportionation, giving cleaner products and higher yields than diborane or other dialkylboranes. Choose 9‑BBN to reduce purification burdens and eliminate special handling infrastructure.

Molecular Formula C16H28B2
Molecular Weight 242.0 g/mol
Cat. No. B14768105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBbn bbn
Molecular FormulaC16H28B2
Molecular Weight242.0 g/mol
Structural Identifiers
SMILES[B]1C2CCCC1CCC2.[B]1C2CCCC1CCC2
InChIInChI=1S/2C8H14B/c2*1-3-7-5-2-6-8(4-1)9-7/h2*7-8H,1-6H2
InChIKeyCNKVQHHHHRHFHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-BBN (9-Borabicyclo[3.3.1]nonane) Dimer: A Core Reagent for High-Fidelity Hydroboration


9-BBN (9-Borabicyclo[3.3.1]nonane) is a solid, hydride-bridged dimeric dialkylborane that serves as a cornerstone reagent in organic synthesis for the hydroboration of alkenes and alkynes [1]. Its molecular structure and associated steric demand confer exceptional regioselectivity in hydroboration, enabling the precise introduction of boron atoms to less-hindered carbon centers [2]. This compound is distinguished by its robust stability relative to other reactive boranes, which simplifies handling and storage in a research or industrial setting [3].

Why Generic Boranes Cannot Substitute for 9-BBN in Precision Hydroboration


Simple substitution of 9-BBN with other borane reagents like diborane (B₂H₆) or dialkylboranes (e.g., disiamylborane, thexylborane) is not scientifically or practically equivalent. The unique, rigid bicyclic framework of 9-BBN imparts a specific steric profile that dramatically alters reaction outcomes. For instance, diborane exhibits poor regioselectivity and is dangerously pyrophoric, while other dialkylboranes are thermally unstable and prone to disproportionation [1][2]. This leads to product mixtures, lower yields of the desired isomer, and increased operational hazards. The following evidence quantifies the superior performance of 9-BBN in critical parameters, establishing it as a non-fungible reagent for specific synthetic transformations [3].

Quantitative Differentiation of 9-BBN Dimer vs. Alternative Borane Reagents


9-BBN Achieves Unmatched Regioselectivity in Olefin Hydroboration vs. Diborane and Dialkylboranes

In the hydroboration-oxidation of cis-4-methyl-2-pentene, 9-BBN exhibits the highest regioselectivity reported among borane reagents. It produces only 0.2% of the minor regioisomer (2-methyl-3-pentanol), representing a 15-fold improvement over disiamylborane and dicyclohexylborane, which generate 3% of the same minor product. Diborane and thexylborane show essentially no regioselectivity for this substrate [1].

Regioselectivity Hydroboration Organic Synthesis

Enhanced Regioselectivity in Hindered Alkene Hydroboration: 9-BBN vs. Diborane

The steric bulk of 9-BBN's bicyclic framework is purpose-built for high selectivity. In the hydroboration of 1,2-dimethylcyclopentene, 9-BBN directs boron addition to the less-hindered carbon with 99.3% regioselectivity. In stark contrast, the smaller and unhindered reagent diborane (B₂H₆) achieves only 57% regioselectivity under comparable conditions [1].

Regioselectivity Hydroboration Steric Hindrance

Superior Functional Group Tolerance and Reaction Cleanliness vs. Borane-THF

9-BBN demonstrates markedly cleaner reaction profiles compared to borane-THF. In the hydroboration of 1-methylcyclooctene, the intermediate formed with 9-BBN shows essentially no isomerization, allowing for the clean synthesis of the desired 9-(trans-2-methylcyclooctyl)-9-BBN. Conversely, the reaction with borane-THF produces a complex mixture of products due to isomerization and other side reactions [1]. This is a class-level advantage observed across multiple substrates [2].

Functional Group Tolerance Isomerization Reaction Cleanliness

Markedly Superior Air and Thermal Stability vs. Other Reactive Dialkylboranes

Unlike other dialkylboranes such as thexylborane and disiamylborane, which are thermally unstable and react spontaneously with air or water, 9-BBN exhibits remarkable stability. It is a crystalline solid (m.p. 149-151°C) that can be stored in a capped bottle without special precautions and reacts only slowly with water, allowing for distillation without degradation [1]. This is a direct contrast to the operational difficulties and safety hazards presented by more pyrophoric and hydrolytically unstable alternatives [2].

Stability Handling Safety

Optimal Research and Industrial Application Scenarios for 9-BBN Dimer


Precision Synthesis of Complex Alcohols and Amines

The unparalleled regioselectivity of 9-BBN (Section 3, Evidence 1 and 2) makes it the reagent of choice for installing a hydroxyl group with high fidelity at a specific position on an alkene framework. This is particularly critical in the multi-step synthesis of pharmaceuticals and natural products, where a single incorrect isomer can derail an entire synthetic route and necessitate costly, yield-reducing separations [1]. The clean conversion of nitriles to amines using 9-BBN also benefits from this selectivity, providing a reliable path to primary amine building blocks [2].

Reduction of Sensitive or Complex Substrates Requiring Clean Reactions

For substrates prone to isomerization or side reactions with more aggressive boranes, 9-BBN offers a milder and cleaner alternative (Section 3, Evidence 3). Its use in the reduction of tertiary amides to tertiary amines (with 2 equivalents) or the selective reduction of peroxo esters to alcohols without cleaving the peroxide linkage are canonical examples of its unique reactivity profile [1][2]. This reduces the burden of purification and enhances the overall process yield and reliability in both research and process development settings.

Air-Sensitive Chemistry Workflows Requiring a Robust, Storable Borane

For laboratories or industrial facilities that lack the infrastructure for handling and storing highly pyrophoric and unstable boranes (e.g., diborane, disiamylborane), 9-BBN offers a practical solution. Its documented air stability and thermal robustness (Section 3, Evidence 4) enable it to be weighed on the benchtop and stored for extended periods without special precaution [1]. This significantly lowers the barrier to entry for performing hydroboration chemistry, making the transformation accessible to a wider range of users and reducing operational risk and cost.

Suzuki-Miyaura Cross-Coupling of sp³-Carbon Centers

Organoboranes derived from 9-BBN serve as excellent partners in the Suzuki-Miyaura cross-coupling reaction, especially for the introduction of alkyl chains. The steric bulk of the 9-BBN group is crucial, as it facilitates the transmetalation step in the catalytic cycle by promoting the formation of a key 'ate' complex [1]. This is a distinct advantage over less sterically demanding boranes, which may react sluggishly or not at all in challenging sp³-sp² couplings, thereby expanding the scope of molecules that can be efficiently synthesized via this powerful method.

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